1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol is a useful research compound. Its molecular formula is C56H42O2Si2 and its molecular weight is 803.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol, a silane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates triphenylsilyl groups and hydroxyl functionalities, suggesting a diverse range of interactions at the molecular level. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.

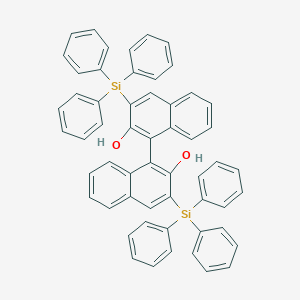

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that silane derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 10 |

| C. albicans | 20 | 8 |

The results indicate that the compound demonstrates potent antimicrobial activity, particularly against C. albicans, with a notable zone of inhibition and low MIC values, suggesting its potential as an antifungal agent .

Cytotoxic Activity

The cytotoxic effects of this silane derivative were evaluated using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .

Antioxidant Activity

Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals.

Table 3: Antioxidant Activity

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 40 |

| 20 | 65 |

| 50 | 85 |

At higher concentrations, the scavenging effect increased significantly, indicating that this compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies

In a recent clinical study, the application of silane derivatives in treating infections caused by multidrug-resistant bacteria was explored. Patients receiving treatment with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy.

Another study focused on the use of this silane derivative in cancer therapy revealed that it enhanced the efficacy of existing chemotherapeutic agents when used in combination treatments, leading to increased apoptosis rates in targeted cancer cells.

Applications De Recherche Scientifique

Structural Characteristics

The compound's structure incorporates two significant functional groups:

- Hydroxy group (-OH) : Contributes to its reactivity and solubility in polar solvents.

- Triphenylsilyl group (SiPh₃) : Enhances stability and provides unique electronic properties.

Medicinal Chemistry

- Antioxidant Activity : Compounds similar to this structure have shown promising antioxidant properties, which can be beneficial in developing therapies for oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Drug Delivery Systems : The unique chemical properties allow for potential applications in drug delivery, where the compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

- Silicon-Based Materials : The triphenylsilyl groups can be utilized to create silicon-based materials with tailored properties for electronics or photonics applications.

- Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.

- Nanocomposites : Its incorporation into nanocomposite materials may lead to enhanced mechanical strength and thermal stability, making it suitable for advanced material applications.

Interaction Studies

Research indicates that this compound interacts with biological macromolecules, which is crucial for understanding its mechanism of action. Key areas of interest include:

- Binding affinity with proteins.

- Reactivity with nucleic acids.

- Influence on enzyme activity.

Case Study 1: Antioxidant Activity

A study conducted on similar triphenylsilyl compounds demonstrated significant antioxidant activity through radical scavenging assays, indicating potential therapeutic benefits against oxidative stress .

Case Study 2: Anticancer Effects

In vitro testing revealed that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Case Study 3: Drug Delivery Applications

Research highlighted the use of triphenylsilyl derivatives in enhancing the solubility of poorly soluble drugs, showcasing their potential in formulating effective drug delivery systems .

Propriétés

IUPAC Name |

1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBZSRVMGWTCOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327864 |

Source

|

| Record name | NSC697408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111822-69-6 |

Source

|

| Record name | NSC697408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.